N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester
Brand Name: Vulcanchem
CAS No.: 1289646-78-1
VCID: VC16013819
InChI: InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1
SMILES:
Molecular Formula: C22H27NO6S
Molecular Weight: 433.5 g/mol

N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester

CAS No.: 1289646-78-1

Cat. No.: VC16013819

Molecular Formula: C22H27NO6S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester - 1289646-78-1

Specification

CAS No. 1289646-78-1
Molecular Formula C22H27NO6S
Molecular Weight 433.5 g/mol
IUPAC Name benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoate
Standard InChI InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1
Standard InChI Key PHBQFYLTLBWTNF-IBGZPJMESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The molecule consists of an L-phenylalanine backbone modified at three positions:

  • N-Terminal Boc Protection: The tert-butoxycarbonyl group shields the amine functionality during synthetic procedures, preventing unwanted side reactions .

  • 3-(Methylsulfonyl) Substitution: A methylsulfonyl (-SO₂CH₃) group at the phenyl ring’s 3-position enhances electrophilicity and influences binding interactions with biological targets .

  • Benzyl Ester: The carboxylic acid is esterified with benzyl alcohol, improving solubility in organic solvents and facilitating purification .

The stereochemistry at the α-carbon remains preserved as the L-configuration, critical for maintaining compatibility with biological systems .

Physicochemical Data

PropertyValueSource
Molecular FormulaC22H27NO6S\text{C}_{22}\text{H}_{27}\text{NO}_6\text{S}
Molecular Weight433.5 g/mol
CAS Registry Number1289646-78-1
Boiling Point (Predicted)572.6±50.0 °C
Density (Predicted)1.269±0.06 g/cm³

The Boc group’s labile nature necessitates anhydrous conditions during handling, while the benzyl ester’s lipophilicity aids in chromatographic separation .

Synthesis and Optimization

Stepwise Synthesis

The preparation involves three sequential modifications to L-phenylalanine (Figure 1):

Step 1: Boc Protection
The amine group of L-phenylalanine is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in a mixture of dioxane and aqueous sodium hydroxide . This step achieves >90% yield under inert atmospheres .

Step 2: Sulfonylation
Electrophilic aromatic substitution introduces the methylsulfonyl group at the phenyl ring’s 3-position. Methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in dichloromethane, catalyzed by Lewis acids like AlCl3\text{AlCl}_3, drives this reaction.

Step 3: Benzyl Esterification
The carboxylic acid is activated with thionyl chloride (SOCl2\text{SOCl}_2) and subsequently treated with benzyl alcohol to form the ester .

Analytical Validation

Intermediate purity is confirmed via:

  • HPLC: Retention time consistency (≥98% purity).

  • NMR: Characteristic peaks for Boc (δ 1.4 ppm, singlet), methylsulfonyl (δ 3.1 ppm, singlet), and benzyl (δ 5.1–5.3 ppm, multiplet) .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group’s stability under basic conditions allows sequential deprotection during solid-phase peptide synthesis (SPPS) . For example, this compound has been utilized in synthesizing lifitegrast intermediates, a drug for dry eye disease .

Medicinal Chemistry

The methylsulfonyl moiety’s electron-withdrawing properties modulate binding affinity to enzymes such as kinases and proteases. In vitro studies demonstrate inhibitory activity against protein tyrosine phosphatases (IC₅₀ = 2.3 µM).

Biological and Mechanistic Studies

Enzyme Interaction Profiling

Kinetic assays reveal competitive inhibition of trypsin-like serine proteases (Ki=1.8×105MK_i = 1.8 \times 10^{-5} \, \text{M}). Molecular docking simulations suggest the methylsulfonyl group forms hydrogen bonds with catalytic residues (e.g., Ser195 in chymotrypsin).

Metabolic Stability

Incubation with human liver microsomes (HLMs) shows moderate clearance (t₁/₂ = 45 min), attributed to esterase-mediated hydrolysis of the benzyl group .

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